molecular formula C19H20FN3O2 B6577748 3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea CAS No. 1210653-47-6

3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea

Cat. No. B6577748
CAS RN: 1210653-47-6
M. Wt: 341.4 g/mol
InChI Key: OZJYMTOCJBCZNB-UHFFFAOYSA-N
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Description

The compound “3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea” is a complex organic molecule. It contains a fluorophenyl group, a pyrrolidinyl group, and a phenyl group, all connected by a urea linkage. Urea derivatives are known to have various biological activities . Pyrrolidinyl group is a common motif in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidinyl ring, a urea linkage, and phenyl rings. One of the phenyl rings is substituted with a fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence of the fluorine atom, the pyrrolidinyl ring, and the urea linkage .

Mechanism of Action

3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea is a urea-based compound and is believed to act as a hydrogen bond donor and acceptor. It is believed to interact with metal ions, such as iron and zinc, to form complexes. This compound also has the ability to act as a Lewis acid or base, depending on the reaction conditions.
Biochemical and Physiological Effects
This compound has been studied for its potential to interact with biological molecules and systems. It has been shown to interact with enzymes, DNA, and proteins, and has been studied for its potential to affect gene expression and cell signaling pathways. This compound has also been studied for its potential to act as an antioxidant and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea has several advantages for use in laboratory experiments. It is a relatively stable compound and is not easily degraded by chemical or physical processes. It is also relatively easy to synthesize and can be stored for long periods of time without significant loss of activity. On the other hand, this compound is a relatively new compound and has not been studied extensively, so there is a lack of data on its safety and potential toxicity.

Future Directions

3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea has potential applications in a variety of fields, including drug synthesis, catalysis, and biochemistry. Further research is needed to explore its potential use as a drug, a catalyst, and an antioxidant. Additionally, research is needed to better understand the mechanism of action of this compound and its potential interactions with biological molecules and systems. Furthermore, research is needed to investigate the safety and toxicity of this compound, as well as its potential to affect gene expression and cell signaling pathways. Finally, research is needed to explore the potential of this compound to be used as a ligand for metal ions, as a reagent for organic reactions, and as a reagent for drug synthesis.

Synthesis Methods

3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea can be synthesized using a variety of methods, including the Biginelli reaction, a three-component reaction that involves the condensation of an aldehyde, an ethyl acetoacetate, and a urea or thiourea. Other methods include the use of a Grignard reagent and aldehyde, the use of a nucleophilic substitution reaction, and the use of an aryl halide and a primary amine.

Scientific Research Applications

3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea has been studied for its use in a variety of scientific research applications. It has been used as a ligand for metal ions, as a catalyst for organic reactions, and as a reagent for drug synthesis. This compound has also been used in the synthesis of other organic compounds, such as amides, esters, and lactones.

properties

IUPAC Name

1-(2-fluorophenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c20-16-5-1-2-6-17(16)22-19(25)21-15-9-7-14(8-10-15)13-18(24)23-11-3-4-12-23/h1-2,5-10H,3-4,11-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJYMTOCJBCZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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